molecular formula C18H23NO3 B2814304 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide CAS No. 1421478-22-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide

Cat. No. B2814304
CAS RN: 1421478-22-9
M. Wt: 301.386
InChI Key: GKVQYYLCGWZRBD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is known to be reactive in a variety of conditions . The amide group could be involved in reactions such as hydrolysis or condensation .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel pyrazole and imidazole derivatives, including compounds related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide, has been reported, demonstrating their potential in antimicrobial activity research. These compounds were synthesized using the Mannich base method and characterized by various spectroscopic techniques (Idhayadhulla, Kumar, & Abdul, 2012).
  • Research on the structural analysis of benzofuran derivatives, through X-ray powder diffraction and DFT studies, provided insights into the molecular structure and intermolecular interactions of these compounds. This study emphasizes the importance of structural analysis in understanding the chemical properties of furan-derivative compounds (Rahmani et al., 2017).

Biological Applications

  • A series of N-(substituted benzothiazol-2-yl)amides were synthesized and evaluated for their anticonvulsant and neuroprotective effects. Among these, a compound demonstrated significant efficacy, highlighting the potential of furan-derivative compounds in developing new anticonvulsant drugs with neuroprotective effects (Hassan, Khan, & Amir, 2012).
  • The anti-inflammatory activity of furanoeremophilanes obtained from Senecio asirensis was investigated, indicating the moderate anti-inflammatory potential of these compounds. This research suggests the therapeutic applications of furan derivatives in treating inflammation (Ahmed, Al-Howiriny, Mossa, & Al-Said, 2004).

Anticancer and Antituberculosis Activities

  • Novel 3-arylaminobenzofuran derivatives were evaluated for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This study showcases the potential of furan derivatives in developing anticancer agents with specific molecular targets (Romagnoli et al., 2015).
  • The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives were explored, providing a foundation for the development of new antituberculosis agents based on furan derivatives (Bai et al., 2011).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-17(16-7-5-4-6-8-16)18(20)19(10-12-21-2)13-15-9-11-22-14-15/h4-9,11,14,17H,3,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVQYYLCGWZRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide

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